

# understanding the novelty of AVX 13616 in its class

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

## In-depth Technical Guide: The Novelty of AVX-13616

An extensive search for the investigational compound "AVX-13616" has yielded no specific information, suggesting that this identifier may be incorrect, confidential, or not publicly disclosed. The following guide summarizes the publicly available data on other therapeutic agents with the "AVX" designation to provide a contextual understanding of the landscape in which a hypothetical AVX-13616 might exist.

While data on AVX-13616 is unavailable, the "AVX" prefix is associated with a variety of therapeutic and medical products, each with a distinct mechanism and application. These include a decellularized femoral artery allograft for vascular access in hemodialysis patients, known as Nexeon AVX, and several investigational drugs such as AVX-001, AVX901, and AVX-470.

## Analysis of Related "AVX" Compounds

To illustrate the diversity of agents under the "AVX" umbrella, this section details the available information on related, yet distinct, entities.

## Nexeon AVX: A Medical Device

Nexeon AVX is not a drug but a decellularized human femoral artery allograft. It is intended to create vascular access for hemodialysis in patients with end-stage renal disease. A

prospective, observational, post-market registry study is currently assessing its safety and efficacy.

Table 1: Nexeon AVX Clinical Trial Overview

| Identifier  | Condition               | Intervention                     | Purpose                                                         | Status     |
|-------------|-------------------------|----------------------------------|-----------------------------------------------------------------|------------|
| NCT05880537 | End-Stage Renal Disease | Nexeon Arterial Venous Allograft | To assess safety and efficacy for hemodialysis vascular access. | Recruiting |

## AVX-001: An Investigational Gel

AVX-001 is an investigational gel being evaluated for the field-directed treatment of actinic keratosis. It is classified under several categories including dietary fats and fatty acids.

Table 2: AVX-001 Clinical Trial Overview

| Identifier  | Condition         | Intervention          | Purpose                                                                       | Status                    |
|-------------|-------------------|-----------------------|-------------------------------------------------------------------------------|---------------------------|
| NCT05164393 | Actinic Keratosis | AVX001 Gel (1% or 3%) | To evaluate AVX001 Gel compared to vehicle over a four-week treatment period. | Information not available |

## AVX901: A Cancer Vaccine Candidate

AVX901, also known as HER2 VRP, is an investigational cancer vaccine. It utilizes a propagation-defective, single-cycle, RNA replicon vector system derived from an attenuated strain of Venezuelan equine encephalitis virus. This vector expresses the HER2 antigen, aiming to stimulate an immune response against HER2-expressing tumors. It has been investigated in patients with advanced or metastatic malignancies that express HER2.

Table 3: AVX901 Clinical Trial Overview

| Identifier  | Condition                                            | Intervention      | Purpose                                                       | Status                    |
|-------------|------------------------------------------------------|-------------------|---------------------------------------------------------------|---------------------------|
| NCT01526473 | Advanced or Metastatic HER2- Expressing Malignancies | HER2 VRP (AVX901) | To evaluate the antitumor activity and safety of the vaccine. | Information not available |

## AVX-470: An Anti-TNF Polyclonal Antibody

AVX-470 is an anti-tumor necrosis factor (TNF) polyclonal antibody of bovine origin. Its classification includes amino acids, peptides, proteins, and immunoglobulins.

## Experimental Protocols and Data Presentation

Due to the lack of specific information on "AVX-13616," it is not possible to provide detailed experimental protocols or quantitative data tables for this compound. The novelty of any therapeutic agent lies in its unique mechanism of action, improved efficacy, better safety profile, or its ability to address unmet medical needs. Without any data on AVX-13616, no such assessment can be made.

## Signaling Pathways and Visualizations

Similarly, the absence of information regarding the mechanism of action of AVX-13616 precludes the creation of any signaling pathway diagrams.

In conclusion, while the "AVX" designation is used for several medical products and investigational drugs, "AVX-13616" does not correspond to any publicly available information at this time. Researchers and drug development professionals interested in this specific compound may need to consult internal or confidential sources for further details.

- To cite this document: BenchChem. [understanding the novelty of AVX 13616 in its class]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605707#understanding-the-novelty-of-avx-13616-in-its-class>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)